Bj-xtrlT (recombinant) Bj-xtrlT (recombinant) Bj-xtrlT (recombinant) is an excitatory anti-insect selective scorpion beta-toxin. Polypeptide of 76-amino acids cross-linked by 4 disulfide bridges.Recombinant toxin produced in Eschirichia coli initialy from Buthotus judaicus scorpion venom. It is toxic exclusively to insects with an effective dose 50% in blowfly larvae (ED50) of 14 ng/100 mg body weight. The equilibrium dissociation constant, Kd, has been determined in binding assays to cockroach neuronal membranes = 0.15 nM (ref. 3).
Brand Name: Vulcanchem
CAS No.:
VCID: VC20737084
InChI:
SMILES:
Molecular Formula: C31H43NO6.HClO4
Molecular Weight: 8,575 Da

Bj-xtrlT (recombinant)

CAS No.:

Cat. No.: VC20737084

Molecular Formula: C31H43NO6.HClO4

Molecular Weight: 8,575 Da

Purity: ≥ 98 %

* For research use only. Not for human or veterinary use.

Bj-xtrlT (recombinant) -

Specification

Molecular Formula C31H43NO6.HClO4
Molecular Weight 8,575 Da

Introduction

Structural Characteristics

Bj-xtrlT is a 76-amino-acid polypeptide cross-linked by four disulfide bridges, forming a rigid tertiary structure critical for its bioactivity . Its sequence includes a conserved core module (residues 1–59) and a distinctive C-terminal extension (residues 60–76), which features an α-helix anchored by a disulfide bond to the core . The C-terminal region, including a mobile stretch of seven residues, plays a pivotal role in toxin-channel interactions .

PropertyValueSource
Molecular Weight~8,575 Da
Disulfide Bridges4
C-Terminal Featuresα-helix + mobile peptide (7 residues)
Conserved CoreResidues 1–59 (structurally rigid)

The toxin’s structure was resolved at 2.1 Å resolution via X-ray crystallography, revealing a hydrophobic surface critical for binding to insect sodium channels . Mutagenesis studies highlight residues Glu30 and Glu15 as essential for interaction with channel receptors .

Recombinant Production

Bj-xtrlT is produced via microbial expression systems, primarily Escherichia coli. Key steps include:

  • Cloning: The toxin gene is inserted into expression vectors (e.g., pET32) fused to a solubility-enhancing tag (e.g., thioredoxin) .

  • Induction: Expression is induced at 18°C with low IPTG concentrations to optimize solubility .

  • Purification:

    • Affinity Chromatography: Ni-NTA columns bind His-tagged fusion proteins .

    • Enterokinase Cleavage: Removes the tag, yielding native toxin .

    • Ion-Exchange Chromatography: Final purification via CM Sepharose FF .

Yield: ~1.5 mg of purified toxin per 100 mL bacterial culture .

Mechanism of Action

Bj-xtrlT selectively binds to insect sodium channels (e.g., DmNav1) at receptor site 4, altering activation kinetics. Key mechanisms include:

  • Hyperexcitability: Trapping voltage sensors in the depolarized state, causing repetitive action potentials .

  • Paralysis: Prolonged neuronal activity leads to muscular exhaustion and death .

ToxinTargetActivityK<sub>d</sub> (nM)Source
Bj-xtrlTInsect Na<sup>+</sup> channelsExcitatory paralysis0.15
AaHITInsect Na<sup>+</sup> channelsExcitatory paralysis0.3 (fly heads)
Ts VIIVertebrate/Insect Na<sup>+</sup> channelsDual activity0.08 (rat brain)

Bj-xtrlT exhibits exceptional specificity, with negligible mammalian toxicity .

Biological Activity and Applications

Toxicity Profile:

  • ED<sub>50</sub>: 14 ng/100 mg body weight in blowfly larvae.

  • No Oral Toxicity: Dietary exposure to locusts showed no mortality, highlighting systemic delivery requirements .

Agricultural Potential:

  • Pest Control: Effective against lepidopteran pests (e.g., Spodoptera frugiperda) and coleopterans (e.g., Diabrotica virgifera) .

  • Delivery Systems: Viral coat proteins (e.g., luteoviruses) or engineered baculoviruses enable hemocoel delivery in target insects .

Research Insights and Challenges

Structural Determinants:

  • The C-terminal α-helix and its disulfide linkage are critical for bioactivity. Deletion of the last seven residues abolishes function .

  • Hydrophobic residues (Tyr26, Val34) shield charged residues (Glu30), enhancing channel binding .

Comparative Pharmacology:
Bj-xtrlT belongs to the excitatory β-toxin subclass, distinct from depressant toxins (e.g., BjIT2). Unlike mammalian-selective β-toxins (e.g., Ts VII), it shows no cross-reactivity with vertebrate channels .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator